2-(1-(Tert-butoxycarbonyl)-4-fluoropiperidin-3-yl)acetic acid
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Overview
Description
2-(1-(Tert-butoxycarbonyl)-4-fluoropiperidin-3-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a fluorinated piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)-4-fluoropiperidin-3-yl)acetic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The fluorination of the piperidine ring can be carried out using fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Tert-butoxycarbonyl)-4-fluoropiperidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, trifluoroacetic acid for deprotection, and various fluorinating agents for introducing the fluorine atom .
Major Products Formed
The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted piperidine compounds .
Scientific Research Applications
2-(1-(Tert-butoxycarbonyl)-4-fluoropiperidin-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-(Tert-butoxycarbonyl)-4-fluoropiperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions . The fluorine atom on the piperidine ring can influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)acetic acid: Similar structure but without the fluorine atom.
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid: Similar structure with an azetidine ring instead of piperidine.
2-(1-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid: Similar structure with a piperazine ring.
Uniqueness
The presence of the fluorine atom in 2-(1-(Tert-butoxycarbonyl)-4-fluoropiperidin-3-yl)acetic acid imparts unique chemical properties, such as increased stability and altered reactivity, making it distinct from its non-fluorinated counterparts .
Properties
Molecular Formula |
C12H20FNO4 |
---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
2-[4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-5-4-9(13)8(7-14)6-10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
UKPSRMWXRISYQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)O)F |
Origin of Product |
United States |
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